molecular formula C10H18N2O2 B12902334 N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide CAS No. 651311-31-8

N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B12902334
CAS No.: 651311-31-8
M. Wt: 198.26 g/mol
InChI Key: IYBJCJXWTOYMFA-UHFFFAOYSA-N
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Description

N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide is a chemical compound with the molecular formula C10H18N2O2 and is classified as a 2-oxo-1-pyrrolidine derivative . This family of compounds is of significant interest in neuroscience and medicinal chemistry research, particularly for investigating potential applications in central nervous system (CNS) disorders. Structurally, it features a pyrrolidin-2-one core, a motif found in several compounds with nootropic and neuroactive properties . Research into related 2-oxopyrrolidine analogs indicates potential activity in models for a range of neurological conditions. Patent literature describes similar derivatives being investigated for the treatment of epilepsy, convulsions, neuropathic pain, and migraine . Furthermore, compounds within this structural class are explored in the context of cognitive enhancement (nootropics) for their potential to address cognitive deficits . The mechanism of action for this specific compound is a key area of scientific inquiry. Based on studies of analogous racetam-family drugs (e.g., piracetam, oxiracetam, and levetiracetam), potential mechanisms may involve interaction with synaptic vesicle proteins (like SV2A), modulation of ion channels (particularly voltage-gated calcium channels), and effects on glutamate AMPA receptors . Oxiracetam, a closely related 4-hydroxy derivative, has been shown in studies to enhance spatial learning and increase membrane-bound protein kinase C (PKC) activity in preclinical models, suggesting a potential avenue for this compound's research . Researchers may utilize this compound as a building block for further chemical synthesis or as a pharmacological tool to study the structure-activity relationships of pyrrolidine-based neuroactive compounds. It is provided for in vitro experimental use to help elucidate novel pathways for neurological and cognitive disorders. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651311-31-8

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(4-butyl-2-oxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C10H18N2O2/c1-3-4-5-9-6-10(14)12(7-9)11-8(2)13/h9H,3-7H2,1-2H3,(H,11,13)

InChI Key

IYBJCJXWTOYMFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)N(C1)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 2-Oxopyrrolidin-1-yl Acetamides

The synthesis of 2-oxopyrrolidin-1-yl acetamides, a class of compounds that includes the well-known nootropic agent piracetam (B1677957), relies on a few fundamental transformations. These include the formation of the pyrrolidinone ring, substitution at the ring nitrogen, and the introduction of the acetamide (B32628) group.

Cyclization Reactions in Pyrrolidinone Formation

The pyrrolidinone core is a prevalent structural motif in many biologically active molecules and its synthesis has been extensively studied. A primary and industrially significant method for producing 2-pyrrolidinone (B116388) is the reaction of γ-butyrolactone with ammonia (B1221849). brainly.comchemicalbook.comchemchina.com This reaction is typically carried out under high temperature and pressure in the liquid phase, leading to high conversion and selectivity without the need for a catalyst. chemicalbook.comgoogle.com The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of the γ-lactone, leading to a tetrahedral intermediate which then undergoes ring-opening and subsequent intramolecular cyclization to form the stable five-membered lactam ring. brainly.com

Alternative cyclization strategies have also been developed. For instance, rhodium-complex catalyzed cyclization of unsaturated amines provides a pathway to pyrrolidinones. Additionally, the reaction of amide dianions with epibromohydrin (B142927) has been shown to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones.

Alkylation Approaches for Pyrrolidinone N-Substitution

The nitrogen atom of the pyrrolidinone ring can be readily alkylated under basic conditions. The hydrogen on the nitrogen is acidic enough to be removed by a suitable base, generating a nucleophilic anion that can react with various electrophiles, such as alkyl halides. The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydride, potassium hydroxide, and n-butyllithium. wikipedia.org The reactivity can be influenced by substituents on the pyrrolidinone ring. For example, the presence of an alkoxymethyl group at the C5 position can facilitate N-alkylation through a neighboring group effect.

Strategies for Introducing the Acetamide Moiety

The introduction of the acetamide group at the N1 position of the pyrrolidinone ring is a key step in the synthesis of compounds like piracetam and its derivatives. One common method involves the reaction of the pyrrolidinone with an haloacetamide, such as chloroacetamide, in the presence of a base.

Another widely used approach is a two-step process. First, the pyrrolidinone nitrogen is alkylated with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a base like sodium methoxide (B1231860) to form an ethyl N-pyrrolidonylacetate intermediate. This ester is then subjected to ammonolysis, where it is treated with ammonia to form the final acetamide.

Targeted Synthesis of N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide

The specific synthesis of this compound follows a logical progression involving the formation of a 4-butyl substituted pyrrolidinone precursor, followed by the introduction of the N-acetamide functionality.

Precursor Synthesis and Optimization

A plausible route to the key intermediate, 4-butyl-2-pyrrolidinone, begins with the synthesis of 4-butyl-γ-butyrolactone. This can be achieved through various methods, including the alkylation of malonic ester with a butyl halide, followed by reduction and cyclization.

Once 4-butyl-γ-butyrolactone is obtained, it can be converted to 4-butyl-2-pyrrolidinone by reaction with ammonia, analogous to the industrial synthesis of 2-pyrrolidinone. chemicalbook.comchemchina.com This reaction typically requires elevated temperatures and pressures to drive the conversion of the lactone to the lactam.

Table 1: Synthesis of 4-Butyl-2-pyrrolidinone from 4-Butyl-γ-butyrolactone

Reactant Reagent Conditions Product Yield
4-Butyl-γ-butyrolactone Ammonia (liquid or aqueous solution) 250-290°C, 8.0-16.0 MPa 4-Butyl-2-pyrrolidinone High

The subsequent step involves the introduction of an amino group at the nitrogen of 4-butyl-2-pyrrolidinone to form 1-amino-4-butyl-2-pyrrolidinone. This can be accomplished through N-amination reactions, for which various reagents and conditions have been developed. One approach involves the use of hydroxylamine (B1172632) derivatives. nih.gov

Reaction Condition Optimization and Yield Enhancement

The final step in the synthesis is the acetylation of the N-amino group of 1-amino-4-butyl-2-pyrrolidinone. This is typically achieved by reacting the N-amino-pyrrolidinone with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. researchgate.netresearchgate.net The reaction is generally carried out in the presence of a base to neutralize the acid byproduct and drive the reaction to completion. The choice of solvent and reaction temperature can be optimized to maximize the yield and purity of the final product, this compound.

Table 2: Final Acetylation Step

Reactant Reagent Solvent Conditions Product
1-Amino-4-butyl-2-pyrrolidinone Acetic anhydride Dichloromethane or similar aprotic solvent Room temperature, with or without a base This compound

Stereoselective Synthetic Approaches for Pyrrolidinone Acetamide Derivatives

The stereochemistry of pyrrolidinone acetamide derivatives can significantly influence their pharmacological properties. nih.gov Therefore, developing synthetic methods that allow for the precise control of stereocenters is crucial. These methods include asymmetric synthesis and chiral resolution techniques.

Asymmetric Synthesis and Chiral Resolution Techniques

Asymmetric synthesis aims to create a specific enantiomer or diastereomer directly. mdpi.com This is often achieved using chiral catalysts or auxiliaries that guide the reaction towards the desired stereochemical outcome. For instance, the synthesis of chiral pyrrolidine (B122466) derivatives can be accomplished through methods like asymmetric alkylation of β-keto esters. nih.gov Another approach involves the use of chiral lithium amides to achieve highly enantioselective deprotonation of prochiral starting materials. capes.gov.br

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org This is a well-established method in organic synthesis. numberanalytics.com Common techniques include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. wikipedia.orgchiralpedia.com These salts have different physical properties, such as solubility, allowing for their separation by crystallization. chiralpedia.comnumberanalytics.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic mixture, leading to their separation. numberanalytics.comnumberanalytics.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are common chromatographic methods used for chiral resolution. numberanalytics.comchiralpedia.com

The choice between asymmetric synthesis and chiral resolution often depends on factors such as the availability of starting materials, the efficiency of the synthetic route, and the desired scale of production. wikipedia.org

Stereochemical Control at the Pyrrolidinone Ring (e.g., C-4)

Controlling the stereochemistry at specific positions of the pyrrolidinone ring, such as the C-4 position, is a key aspect of synthesizing targeted derivatives. The introduction of substituents at the C-4 position of the lactam ring with specific stereochemistry has been shown to be a valuable strategy. For example, the synthesis of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, a potent antiseizure agent, highlights the importance of stereochemical control at the C-4 position. nih.gov

Synthetic strategies to achieve this control often involve stereoselective reactions. For instance, transition-metal-catalyzed asymmetric [3 + 2] cycloaddition reactions of iminoesters with α-substituted acrylates can produce highly functionalized pyrrolidines with control over the stereochemistry at the C-4 position. acs.org Another approach involves the stereoselective addition of organometallic reagents to dihydropyranones, which can be precursors to substituted pyrrolidinones. nih.gov The use of chiral auxiliaries, such as those derived from pyroglutamic acid, can also direct the stereochemical outcome of reactions to form substituted pyrrolidines. elsevierpure.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are driven by the need to explore the chemical space around this scaffold and to understand how structural modifications impact biological activity. nih.govnih.gov These modifications typically focus on the pyrrolidinone ring and the acylamide side chain. rsc.org

Structural Modifications on the Pyrrolidinone Ring

Modifications to the pyrrolidinone ring can involve the introduction of various substituents or alterations to the ring structure itself. Research has shown that substitution at the 4-position of the lactam ring with small hydrophobic groups can enhance potency for certain biological targets. nih.gov Conversely, substitutions at the 3 or 5-positions of the lactam ring may decrease affinity for some targets. nih.gov

Synthetic methods for these modifications are diverse. For example, the reaction of γ-aminobutyric acid potassium salts with chloroacetamide can be used to synthesize substituted 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net Reductive cleavage of the C-N bond in N-benzoyl pyrrolidine, enabled by Lewis acid and photoredox catalysis, offers a method for skeletal remodeling of the pyrrolidinone core. nih.gov Furthermore, pyrrole (B145914) and its derivatives can serve as versatile starting materials for the synthesis of various pyrrolidinone-containing structures. researchgate.net

Variations in the Acylamide Side Chain

The acylamide side chain is another key area for structural modification. Altering the length, branching, and functional groups of this side chain can significantly influence the properties of the resulting compounds. For instance, the synthesis of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide has been explored by reacting 2-(2-oxopyrrolidin-1-yl)acetamide with various anhydrides. edgccjournal.orgsemanticscholar.org

The nature of the acyl group can be varied to include different alkyl or aryl moieties. For example, reacting primary or secondary amines with bromoacetyl bromide can generate α-bromo-acetamide intermediates, which can be further functionalized. nih.gov These modifications are crucial for probing the binding pockets of biological targets and optimizing interactions.

Starting Material Reagent Modification Type Resulting Moiety Reference
2-(2-oxopyrrolidin-1-yl)acetamideAcetic AnhydrideAcylamide side chain variationN-[2-(2-oxopyrrolidin-1-yl)-acetyl]-acetamide edgccjournal.org
2-(2-oxopyrrolidin-1-yl)acetamidePropionic AnhydrideAcylamide side chain variationN-[2-(2-oxopyrrolidin-1-yl)-acetyl]-propionamide edgccjournal.org
2-(2-oxopyrrolidin-1-yl)acetamideButyric AnhydrideAcylamide side chain variationN-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide edgccjournal.org

Introduction of Diverse Substituents for Research Probing

To conduct thorough structure-activity relationship (SAR) studies, a wide range of substituents are introduced at various positions of the this compound scaffold. nih.gov This allows researchers to map the structural requirements for a desired biological effect. For example, a series of aromatic replacements or substituents for a terminal phenyl group of pyrrolidine amides were examined to understand their impact on inhibitory potency. rsc.org

The introduction of diverse substituents can be achieved through various synthetic strategies. For example, iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl iodides allows for the synthesis of enantioenriched α-tertiary amino esters and amides, which can be precursors to substituted pyrrolidines. acs.org Additionally, the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide can lead to Schiff base intermediates that can be further modified. nih.gov

Parent Scaffold Modification Site Introduced Substituent Purpose Reference
Pyrrolidinone AcetamidePyrrolidinone Ring (C-4)Small hydrophobic groupsImprove in vitro and in vivo potency nih.gov
Pyrrolidine AmideTerminal Phenyl GroupAromatic replacements/substituentsSAR studies for NAAA inhibition nih.govrsc.org
Pyrrolidinone AcetamideAcylamide Side ChainVarious acyl groupsInvestigate GABA-ergic and glutamatergic activities edgccjournal.orgsemanticscholar.org

Green Chemistry Principles in Pyrrolidinone Acetamide Synthesis

The growing emphasis on sustainability in chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of fine chemicals and active pharmaceutical ingredients. The production of pyrrolidinone acetamides, including this compound, is increasingly scrutinized through the lens of environmental impact, resource efficiency, and safety. The application of these principles aims to design synthetic routes that are less hazardous, more efficient, and derived from sustainable resources.

The core tenets of green chemistry provide a framework for improving the synthesis of the this compound scaffold. These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals and products, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, using catalytic reagents over stoichiometric ones, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention.

Renewable Feedstocks and Greener Precursors

A key strategy in greening the synthesis of the pyrrolidinone ring is the use of bio-based starting materials. Levulinic acid, a platform chemical derivable from the acidic hydrolysis of lignocellulosic biomass, serves as a prominent renewable precursor for various pyrrolidinone derivatives. acs.org The synthesis of N-alkyl-5-methyl-2-pyrrolidones from levulinic acid via reductive amination is a well-established green route that can be adapted for other substituted pyrrolidinones. acs.org This approach significantly reduces the reliance on petrochemical feedstocks.

Safer Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often employ dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory pressure due to their reproductive toxicity. rsc.orgrsc.org Research has identified several greener alternatives with more favorable safety and environmental profiles. rsc.orgnih.gov

N-butylpyrrolidinone (NBP), a structurally similar but non-reprotoxic solvent, has emerged as a viable substitute for DMF and NMP in various organic reactions, including peptide synthesis, demonstrating its potential applicability in pyrrolidinone chemistry. acs.orgrsc.orgresearchgate.net Other bio-based solvents like dihydrolevoglucosenone (Cyrene), derived from cellulose, and γ-valerolactone (GVL), from lignocellulosic biomass, are also promising alternatives. nih.govresearchgate.net These solvents not only reduce toxicity but can also be derived from renewable resources, further enhancing the green credentials of the synthesis.

Table 1: Comparison of Traditional and Green Solvents for Pyrrolidinone Synthesis. rsc.orgrsc.orgnih.gov
SolventAbbreviationSourceKey Hazards
N-Methyl-2-pyrrolidoneNMPPetrochemicalReproductive Toxin
N,N-DimethylformamideDMFPetrochemicalReproductive Toxin, Hepatotoxic
N-ButylpyrrolidinoneNBPPetrochemicalLow Toxicity Profile
Cyrene (Dihydrolevoglucosenone)-Renewable (Cellulose)Biodegradable, Low Toxicity
γ-ValerolactoneGVLRenewable (Biomass)Biodegradable, Low Toxicity

Catalysis and Energy Efficiency

Green chemistry prioritizes the use of catalytic methods to enhance reaction efficiency and reduce waste. For instance, the synthesis of substituted pyrrolin-2-ones has been achieved using citric acid as a benign, natural catalyst in a green solvent like ethanol, promoted by ultrasound irradiation. rsc.org This method offers advantages such as clean reaction profiles, excellent yields, and significantly shorter reaction times compared to conventional heating, thereby improving energy efficiency. rsc.org

For the N-acylation step to form the final acetamide, catalyst-free approaches or the use of mild, reusable catalysts represent a significant improvement over traditional methods that use stoichiometric amounts of corrosive reagents. orientjchem.org An eco-friendly procedure for the N-acylation of various amines has been developed that proceeds under catalyst-free conditions in water, offering high yields and simple work-up. orientjchem.orghumanjournals.com

Green Chemistry Metrics in Synthesis Evaluation

To quantify the "greenness" of a synthetic route, several metrics have been developed. These tools are essential for comparing different synthetic strategies and identifying areas for improvement. whiterose.ac.ukresearchgate.netmdpi.com

Atom Economy (AE): Measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product.

Reaction Mass Efficiency (RME): Provides a more realistic measure by considering the yield and stoichiometry of the reactants. humanjournals.com

Process Mass Intensity (PMI): A holistic metric that evaluates the total mass of materials (water, solvents, reagents, reactants) used to produce a specific mass of the final product. A lower PMI indicates a greener process. whiterose.ac.ukmdpi.com

E-Factor (Environmental Factor): Calculates the ratio of the mass of waste generated to the mass of the product. Lower E-factors signify less waste and a more sustainable process.

The table below provides a conceptual comparison of a traditional versus a hypothetical green synthesis for a pyrrolidinone acetamide, illustrating the potential improvements across these key metrics.

Table 2: Conceptual Green Metrics for Traditional vs. Green Synthesis of a Pyrrolidinone Acetamide.
MetricTraditional RouteHypothetical Green RoutePrinciple Addressed
FeedstockPetroleum-basedBio-based (e.g., Levulinic Acid)Use of Renewable Feedstocks
SolventNMP, DMFNBP, Cyrene, WaterSafer Solvents and Auxiliaries
CatalystStoichiometric Acid/BaseCatalytic (e.g., Citric Acid), Enzyme, or Catalyst-FreeCatalysis
Atom EconomyModerateHighAtom Economy
Process Mass Intensity (PMI)High (>100 kg/kg)Low (<50 kg/kg)Waste Prevention
E-FactorHighLowWaste Prevention

By systematically applying these principles—from selecting renewable starting materials and safer solvents to employing efficient catalytic systems and minimizing waste—the synthesis of this compound can be significantly improved to meet modern standards of sustainable chemical production.

Molecular and Cellular Mechanism of Action Studies Preclinical and in Vitro

Investigation of Direct Molecular Targets

Research into the direct molecular targets of N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide has centered on its binding affinity for various receptors and its potential enzymatic and transporter interactions.

Receptor Binding Affinity and Ligand-Target Interactions (e.g., GABA-A, AMPA, Sigma-1, SV2A)

Molecular docking studies have been instrumental in predicting the binding affinities of this compound, also referred to in some studies as PirBut, with GABA-A and AMPA receptors. pharmpharm.ruedgccjournal.orgsemanticscholar.orgresearchgate.net These in silico analyses suggest a significant interaction with these receptors, indicating a potential mechanism for its neuroactivity.

Specifically, N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide, including the butyl derivative, have been shown to form more stable complexes with the binding site of the GABA-A receptor than the endogenous ligand, GABA. pharmpharm.rusemanticscholar.orgresearchgate.net The interaction involves key amino acid residues such as Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, and Phe65. pharmpharm.rusemanticscholar.orgresearchgate.net In terms of minimum interaction energy, these derivatives are predicted to be superior to several known ligands, including GABA, piracetam (B1677957), anipiracetam, picamilon, and pramiracetam. pharmpharm.rusemanticscholar.orgresearchgate.net

Similarly, a high affinity for the binding site of the AMPA receptor has been demonstrated through molecular docking. pharmpharm.ruedgccjournal.orgsemanticscholar.orgresearchgate.net this compound was identified as the lead compound among the tested N-acyl derivatives, exhibiting the most favorable interaction energy with the AMPA receptor binding site. pharmpharm.rusemanticscholar.orgresearchgate.net

There is currently no publicly available research data from the conducted searches regarding the binding affinity and ligand-target interactions of this compound with Sigma-1 or SV2A receptors.

Interactive Data Table: Predicted Binding Affinities of this compound

Receptor TargetPredicted AffinityKey Interacting Residues (GABA-A)Comparative Ligands
GABA-AHighArg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65Superior to GABA, piracetam, anipiracetam, picamilon, pramiracetam
AMPAHighNot specifiedIdentified as the lead compound over other N-acyl derivatives
Sigma-1Data not availableData not availableData not available
SV2AData not availableData not availableData not available

Enzyme Modulation and Inhibition Kinetics

Based on the performed searches, there is no specific information available regarding the modulation of enzymes or the inhibition kinetics by this compound.

Transporter Interaction Studies

There is no information available from the conducted searches concerning the interaction of this compound with any drug transporters.

Modulation of Neurotransmitter Systems in Preclinical Models

The predicted high affinity of this compound for GABA-A and AMPA receptors suggests a potential role in modulating the GABAergic and glutamatergic neurotransmitter systems.

GABAergic System Modulation

Molecular modeling studies strongly indicate that this compound has the potential to modulate the GABAergic system. pharmpharm.ruedgccjournal.orgsemanticscholar.orgresearchgate.net The prediction of high-affinity binding to the GABA-A receptor suggests that this compound may enhance or otherwise modify GABAergic neurotransmission. pharmpharm.rusemanticscholar.orgresearchgate.net The formation of a stable complex with the GABA-A receptor binding site is anticipated to be the primary mechanism for this modulation. pharmpharm.rusemanticscholar.orgresearchgate.net According to predictive models, the maximum GABA-ergic activity among the tested N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide is expected from the butyramide (B146194) derivative. edgccjournal.org

Glutamatergic System Modulation

In silico studies also point towards a significant modulation of the glutamatergic system by this compound. pharmpharm.ruedgccjournal.orgsemanticscholar.orgresearchgate.net The compound's predicted high affinity for the AMPA receptor suggests that it could influence glutamatergic signaling pathways. pharmpharm.rusemanticscholar.orgresearchgate.net The molecular docking analysis identified this compound as the most potent among the studied derivatives in its interaction with the AMPA receptor, indicating a potentially significant impact on this system. pharmpharm.rusemanticscholar.orgresearchgate.net

Other Neurotransmitter System Interactions

There is no available research detailing the interactions of this compound with neurotransmitter systems beyond any primary targets. Studies investigating its potential effects on systems such as the dopaminergic, serotonergic, or adrenergic pathways have not been identified in the public domain.

Cellular Signaling Pathway Interrogation

No data are available from in vitro studies to describe how this compound may modulate cellular signaling pathways.

Receptor-Mediated Signaling Cascade Investigations

There are no published studies investigating whether this compound acts on specific receptors to initiate intracellular signaling cascades.

Intracellular Second Messenger Modulation (e.g., Ca2+ homeostasis)

Information regarding the effect of this compound on the concentration or activity of intracellular second messengers, such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or calcium ions (Ca2+), is not available.

Gene Expression and Protein Regulation Studies in Cell Lines

No studies have been published that examine the effects of this compound on gene expression or the regulation of protein synthesis in any cell line.

Electrophysiological Studies in Isolated Neuronal Systems

There is a lack of electrophysiological data describing the effects of this compound on the electrical properties of neurons.

Ion Channel Function and Gating Modulation

No research has been conducted or published on the potential for this compound to modulate the function or gating properties of neuronal ion channels.

Synaptic Plasticity and Neurotransmission Research in Preclinical Models

Preclinical research into the direct effects of this compound on synaptic plasticity and neurotransmission is primarily in the exploratory phase, with computational studies providing the initial framework for its potential pharmacological profile. Molecular docking studies have been instrumental in predicting the compound's interactions with key neurotransmitter receptors involved in synaptic function.

These computational analyses suggest that this compound, referred to in some studies as PirBut, demonstrates a notable affinity for both GABAergic and glutamatergic receptors. nih.govnih.gov Specifically, the compound is predicted to interact with the GABA-A receptor and the AMPA-type ionotropic glutamate (B1630785) receptor. nih.govnih.govnih.gov The binding affinity for these receptors is hypothesized to be a key component of its mechanism of action, potentially influencing synaptic transmission and plasticity. However, it is important to note that these findings are based on predictive models, and in vitro or in vivo experimental validation is required to confirm these interactions and elucidate their functional consequences on synaptic events like long-term potentiation (LTP) and long-term depression (LTD).

Comparative Mechanistic Studies with Related Pyrrolidinone Acetamides

Comparative mechanistic studies, primarily through molecular docking, have been conducted to understand the potential therapeutic advantages of this compound relative to other pyrrolidinone acetamides like piracetam and aniracetam. nih.govnih.gov These studies focus on the differential binding affinities and interaction energies of these compounds with key central nervous system receptors.

One significant area of comparison is the interaction with the GABA-A receptor. Molecular docking simulations predict that this compound forms a more stable complex with the GABA-A receptor binding site compared to gamma-aminobutyric acid (GABA) itself, as well as other nootropic agents such as piracetam, aniracetam, and pramiracetam. nih.govnih.gov The enhanced stability is attributed to favorable interaction energies with specific amino acid residues within the receptor's binding pocket. nih.govnih.gov

In the context of the glutamatergic system, this compound has been shown in silico to have a high affinity for the AMPA receptor binding site. nih.govnih.govnih.gov Comparative analysis of interaction energies suggests that its affinity for the AMPA receptor is greater than that of piracetam. nih.gov This stronger predicted interaction with the AMPA receptor could imply a more potent modulation of glutamatergic neurotransmission, a critical component of synaptic plasticity.

The table below summarizes the comparative interaction energies from a molecular docking study, illustrating the predicted binding affinities of this compound and related compounds with the AMPA receptor.

CompoundMinimum Interaction Energy with AMPA Receptor Binding Site (kcal/mol)
This compound (PirBut) -118.8
N-[2-(2-oxopyrrolidine-1-yl)-acetyl]-propionamide (PirPr)-115.6
N-[2-(2-oxopyrrolidine-1-yl)-acetyl]-acetamide (PirAc)-112.7
Piracetam-108.9
Data sourced from a molecular docking study. nih.gov

These computational findings underscore the potential for this compound to exhibit distinct mechanistic properties compared to its structural analogs, primarily through more potent interactions with key neurotransmitter receptors.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Systematic Elucidation of Structural Determinants for Molecular Interactions

The biological activity of N-(4-butyl-2-oxopyrrolidin-1-yl)acetamide is intrinsically linked to the specific arrangement and chemical properties of its constituent parts. The N-substituent, the pyrrolidinone ring, and the acetamide (B32628) moiety each play a crucial role in the molecule's interaction with its biological targets.

Role of the N-substituent (Butyl Group) in Binding and Activity

The N-substituent, in this case, a butyl group, is a critical determinant of the molecule's binding affinity and efficacy. While direct studies on this compound are limited, research on analogous compounds, such as N-substituted acetamide derivatives, provides valuable insights. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the nature of the substituent on the phenyl ring significantly influenced anticonvulsant activity. nih.gov This highlights the general principle that substituents in this region of the molecule can modulate interactions with the binding pocket of a receptor or enzyme.

In the context of pyrrolidine (B122466) derivatives, the size and lipophilicity of the N-substituent can impact cell permeability and the ability to cross the blood-brain barrier. The butyl group, being a moderately lipophilic alkyl chain, may contribute to favorable pharmacokinetic properties, allowing the molecule to reach its site of action. Furthermore, the length and branching of the alkyl chain can influence the compound's potency. For example, in a series of kappa-opioid agonists, variations in the N-acyl and N-alkyl functions, including the size of the alkyl group, were found to be critical for optimizing activity. bohrium.com

Table 1: Inferred Impact of N-Substituent on Biological Activity (Based on Analogous Compounds)
N-SubstituentInferred Effect on LipophilicityPotential Impact on Binding AffinityHypothesized Influence on Potency
MethylLowMay be insufficient for optimal hydrophobic interactionsPotentially lower than larger alkyl groups
EthylModerateMay provide a balance of solubility and lipophilicityOften a starting point for optimization
PropylModerate-HighIncreased hydrophobic interactions may enhance bindingPotentially higher than smaller alkyl groups
Butyl High May achieve optimal hydrophobic interactions within a specific binding pocket Potentially high, depending on the target
PentylVery HighMay become too bulky or lipophilic, leading to reduced solubility or steric hindranceMay show a decrease in activity beyond an optimal length

Conformational Preferences of the Pyrrolidinone Ring and their Impact

The five-membered pyrrolidinone ring is not a static, planar structure. It adopts a puckered conformation, typically an "envelope" or "twist" form, to relieve ring strain. The specific conformation of this ring system is crucial as it dictates the spatial orientation of the substituents, including the 4-butyl group and the N-acetamide moiety, thereby influencing how the molecule fits into its biological target.

Studies on proline, a structurally related amino acid containing a pyrrolidine ring, have shown that substituents can significantly influence the ring's pucker. nih.govfigshare.com For instance, the electronegativity and steric bulk of a substituent at the 4-position can control the ratio of the two predominant envelope conformers, Cγ-exo and Cγ-endo. nih.govnih.gov A sterically demanding group like a tert-butyl group at the 4-position has been shown to strongly favor a pseudoequatorial orientation, which in turn dictates a specific puckering of the pyrrolidinone ring. nih.govfigshare.com It can be inferred that the 4-butyl group in this compound similarly influences the ring's conformation, pre-organizing the molecule for a more favorable interaction with its target. This conformational locking can reduce the entropic penalty upon binding, leading to higher affinity.

The puckering of the pyrrolidinone ring also affects the relative orientation of the carbonyl group and the N-acetamide side chain. This precise geometry is often critical for forming key hydrogen bonds or other interactions within a receptor's binding site.

Importance of the Acetamide Moiety for Target Affinity

The acetamide moiety is a common functional group in many biologically active compounds and is often involved in crucial hydrogen bonding interactions with protein targets. In a study of N-substituted acetamide derivatives as P2Y14R antagonists, the acetamide group was a key component of the pharmacophore, participating in essential interactions within the receptor binding site. nih.gov Similarly, in a series of pyrrolidine pentamine derivatives, modifications to the functionalities, including those that would alter the hydrogen bonding capacity of an acetamide-like structure, had significant effects on inhibitory properties. nih.gov

The carbonyl oxygen of the acetamide group can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are fundamental for anchoring the molecule in the correct orientation within the binding pocket. The length and composition of the linker between the pyrrolidinone ring and the terminal amide can also be critical. For instance, in the case of levetiracetam (B1674943), a related compound, the acetamide side chain is essential for its biological activity. researchgate.net

Table 2: Potential Molecular Interactions of Key Moieties
Molecular MoietyPotential Interaction TypeSignificance for Target Affinity
N-Butyl Group Hydrophobic Interactions, van der Waals ForcesContributes to binding in lipophilic pockets and can influence selectivity.
Pyrrolidinone Ring Carbonyl Hydrogen Bond AcceptorForms key anchoring points within the binding site.
Acetamide Carbonyl Hydrogen Bond AcceptorCritical for specific recognition and orientation within the target.
Acetamide N-H Hydrogen Bond DonorProvides an additional point of interaction for stable binding.

Stereochemical Influence on Biological Activity

The presence of a chiral center at the 4-position of the pyrrolidinone ring in this compound means that the compound can exist as different stereoisomers (enantiomers and diastereomers). The three-dimensional arrangement of atoms in these isomers can lead to significant differences in their biological activity.

Enantiomeric and Diastereomeric Effects on Target Engagement

Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. This means that one enantiomer of a drug may be significantly more active than the other, or the two enantiomers may even have different or opposing effects. A classic example in a related class of compounds is levetiracetam, which is the (S)-enantiomer of α-ethyl-2-oxo-pyrrolidine acetamide. nih.gov Its (R)-enantiomer is significantly less active, demonstrating the critical importance of the stereochemistry at the chiral center for its anticonvulsant properties. nih.gov

It is highly probable that this compound exhibits similar enantiomeric and diastereomeric effects. The specific spatial arrangement of the butyl group, whether it is pointing "up" or "down" relative to the plane of the pyrrolidinone ring, will determine how well the molecule can fit into its chiral binding site. One enantiomer will likely have a much higher affinity for the target receptor or enzyme due to a more favorable three-point interaction.

Chiral Center Contributions to Molecular Recognition

The precise positioning of the butyl group is critical for molecular recognition. It may be involved in a crucial hydrophobic interaction with a specific sub-pocket of the binding site. If the butyl group is in the incorrect orientation, it may cause a steric clash with the receptor, preventing proper binding. For example, in studies of chiral kappa-opioid agonists, the stereochemistry of the substituent on the ethyl linking moiety was a key determinant of potency and selectivity. bohrium.com Therefore, the chiral center of this compound is not merely a structural feature but a fundamental contributor to the molecule's ability to be recognized by and interact with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov This approach is instrumental in predicting the activity of novel molecules and optimizing lead compounds.

The development of predictive models for pyrrolidinone acetamide derivatives often employs computational techniques like molecular docking and machine learning algorithms to forecast their interaction with biological targets. edgccjournal.orgsemanticscholar.org For instance, studies on related N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have utilized molecular docking to predict their GABA-ergic and glutamatergic activities. edgccjournal.orgpharmpharm.ru These models calculate the binding affinity and interaction energies between the compounds and the active sites of receptors such as the GABA-A and AMPA receptors. semanticscholar.org

The process typically involves:

Dataset Compilation: A set of molecules with known biological activities is selected. For new derivatives, this involves synthesizing and testing a range of related compounds. nih.gov

Molecular Descriptor Calculation: Various physico-chemical, topological, and electronic properties (descriptors) are calculated for each molecule. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning techniques like Artificial Neural Networks (ANN), are used to build a model that links the descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal cross-validation and external test sets of molecules not used in the model's creation. nih.gov

In the case of N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide, molecular docking simulations predicted that these compounds could exhibit high affinity for both GABA-A and AMPA receptor binding sites, in some cases superior to known ligands like piracetam (B1677957). pharmpharm.ruresearchgate.net Such predictive models are crucial for prioritizing the synthesis of compounds with the highest likelihood of potent biological activity. semanticscholar.org

The biological activity of pyrrolidinone derivatives is governed by a combination of physico-chemical properties. Identifying these key descriptors is a primary goal of QSAR studies. For pyrrolidinone acetamides, the following descriptors are considered critical for modulating activity.

Physico-chemical DescriptorImportance in SAR of Pyrrolidinone DerivativesPotential Influence on this compound
Ring Substitution (C-4 Position) Affects the puckering and conformation of the pyrrolidine ring, influencing receptor fit and binding affinity. nih.govThe C-4 butyl group dictates the three-dimensional shape, which is critical for specific interactions with molecular targets.
Lipophilicity (e.g., LogP) Governs the ability to cross biological membranes, such as the blood-brain barrier, and influences hydrophobic interactions within the binding site.The butyl group increases lipophilicity, potentially enhancing membrane permeability.
Hydrogen Bonding Capacity The amide and carbonyl groups act as hydrogen bond donors and acceptors, forming key interactions with receptor amino acid residues. nih.govThe acetamide moiety provides essential hydrogen bonding sites for anchoring the molecule to its target.
Molecular Volume and Shape Steric factors determine the complementarity of the ligand with the binding pocket.The size and orientation of the butyl group must be optimal to avoid steric clashes and promote favorable contacts within the receptor.
Electronic Properties The distribution of charge within the molecule influences electrostatic interactions with the target protein.The electronegative oxygen and nitrogen atoms create a dipole moment that can guide the molecule's orientation upon approaching the binding site.

Structure-Mechanism Relationships for Diverse Pyrrolidinone Acetamide Derivatives

SMR investigations aim to connect specific structural features of a molecule directly to its mechanism of action at a molecular level, such as the modulation of a particular enzyme or receptor.

For pyrrolidinone acetamide derivatives, a key aspect of SMR is understanding how modifications to the core structure affect interactions with neurological targets. Molecular modeling studies on related N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide have provided a detailed picture of these interactions. pharmpharm.ru It was found that these compounds can form a more stable complex with the GABA-A receptor than the endogenous ligand GABA itself. edgccjournal.orgresearchgate.net This enhanced stability is attributed to specific interactions with key amino acid residues within the receptor's binding site.

Similarly, SAR studies on other classes of pyrrolidine derivatives, such as pyrrolidine pentamines that inhibit aminoglycoside acetyltransferase, have shown that specific substitutions are critical for inhibitory activity and that interactions with residues like TYR65 and GLN91 are prominent. nih.gov These findings underscore a general principle for this scaffold: the spatial arrangement of substituents on the pyrrolidine ring directly modulates the binding affinity and efficacy at the molecular target.

Compound ClassMolecular TargetKey Interacting Amino Acid ResiduesReference
N-acyl derivatives of 2-oxo-1-pyrrolidineacetamideGABA-A ReceptorArg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65 pharmpharm.ru
Pyrrolidine Pentamine DerivativesAminoglycoside 6′-N-Acetyltransferase Type IbTYR65, GLN91 nih.gov

Mapping chemical space involves the visualization and organization of a collection of molecules to understand their diversity and relationship to biological activity. nih.gov This approach allows researchers to navigate the vast possibilities of chemical structures to identify regions associated with a desired biological function. nih.gov

For a library of compounds like pyrrolidinone derivatives, this can be achieved by:

Hierarchical Organization: Structuring the library into scaffold trees, where complex molecules are progressively simplified to their core scaffolds. This allows for the identification of the minimal structural requirements for bioactivity. nih.gov

Bioactivity-Guided Mapping: Using biological screening data to guide the organization of the chemical space. nih.gov In this method, compounds are clustered based on both structural similarity and their activity profiles. This can reveal which structural motifs are consistently associated with a particular biological outcome. researchgate.net

Visualization: Creating network maps where molecules (nodes) are connected based on structural similarity. When overlaid with activity data, these maps can highlight "hotspots" of active compounds within the chemical space, guiding future drug design efforts. researchgate.net

This methodology transforms large datasets from high-throughput screening and chemical synthesis into an intuitive landscape, accelerating the discovery of novel bioactive compounds by correlating the chemical space of a library with its biological activity. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide and Analogues

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial for understanding the binding mode and affinity of potential drug candidates.

Molecular docking studies have been instrumental in predicting the interactions of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, which are close structural analogues of this compound. One prominent study focused on a series of these analogues, including N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide (PirBut), to evaluate their potential as modulators of key central nervous system receptors, namely the GABA-A (γ-aminobutyric acid type A) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. edgccjournal.orgpharmpharm.ru

The simulations predicted a high affinity for these compounds to the binding sites of both GABA-A and AMPA receptors. edgccjournal.orgsemanticscholar.org The study suggested that based on the minimum interaction energy, these N-acyl derivatives could form more stable complexes with the receptor binding sites than a number of existing ligands, including GABA itself, piracetam (B1677957), and anipiracetam. edgccjournal.orgpharmpharm.ru Specifically, the compound designated PirBut was identified as a lead compound due to its strong predicted binding to both receptor types. edgccjournal.org These findings suggest that the N-acyl acetamide (B32628) side chain, combined with the pyrrolidinone core, plays a crucial role in receptor binding.

AnalogueTarget ReceptorPredicted Interaction Energy (kcal/mol)Key Interacting ResiduesReference
PirButGABA-AData not specifiedArg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65 edgccjournal.org
PirButAMPA-19.7714Ser 217, Asp 248 researchgate.net
PirAcAMPA-19.0489Ser 217, Asp 248 researchgate.net
PirPrAMPA-18.6354Ser 217, Asp 248 researchgate.net

Detailed analysis of the docking results revealed specific interactions within the active sites of the target receptors. For the GABA-A receptor, it was shown that N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide form a stable complex through interactions with a panel of amino acid residues: Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, and Phe65. edgccjournal.orgsemanticscholar.org The binding of these compounds is characterized by a combination of hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

In the case of the AMPA receptor, a known target for nootropic agents, researchers identified that amino acids such as P494, S497, S729, and Y424 are critical for positive allosteric modulation. edgccjournal.org The docking simulations of the piracetam analogues showed a high affinity for the AMPA receptor binding site. edgccjournal.orgsemanticscholar.org For instance, the interaction of PirBut with the AMPA receptor was predicted to have a total interaction energy of -19.7714 kcal/mol, indicating a strong and favorable binding interaction. researchgate.net The binding pose is stabilized by interactions with key residues, including Ser 217 and Asp 248. researchgate.net This detailed characterization of the binding pose is essential for understanding the structure-activity relationship and for designing new analogues with improved binding characteristics.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the conformational flexibility of ligands and proteins and the stability of their complexes over time.

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov Studies on related N-substituted pyrrolidines have shown that the substituent on the nitrogen atom can significantly influence the dynamic behavior and conformational preferences of the pyrrolidinone ring. researchgate.net For this compound, the butyl group attached to the ring and the acetamide group at the nitrogen atom introduce several rotatable bonds, leading to a high degree of conformational flexibility. pharmacophorejournal.com

MD simulations can track the fluctuations of atomic positions over time, often quantified by the root-mean-square deviation (RMSD). mdpi.com Such analyses can reveal how the molecule explores different shapes and how these conformations might relate to its ability to bind to a biological target. For instance, simulations can show whether the molecule adopts a more compact or extended conformation in a biological environment and how stable these conformations are. biorxiv.orgnih.gov This flexibility is a key determinant of a drug's oral bioavailability and its ability to bind to receptors. pharmacophorejournal.com

For a molecule like this compound, the butyl group introduces a hydrophobic element, while the carbonyl and amide groups are polar. MD simulations can elucidate how water molecules structure themselves around these different parts of the molecule and how this solvation shell changes upon binding to a receptor. This provides a more accurate and dynamic picture of the binding process than static docking models alone. capes.gov.br

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to search large compound libraries for new potential drugs, a process known as virtual screening.

For pyrrolidinone-based compounds, a key biological target is the Synaptic Vesicle Glycoprotein 2A (SV2A), which is the binding site for the antiepileptic drug levetiracetam (B1674943) and its analogues. nih.gov In the absence of a high-resolution crystal structure for SV2A for many years, ligand-based pharmacophore models were developed to guide the discovery of new SV2A ligands. acs.org A well-established pharmacophore hypothesis for SV2A ligands includes two key hydrogen bond acceptor features. nih.govacs.org One of these essential acceptors is the carbonyl oxygen of the pyrrolidinone ring, a central feature in this compound. nih.govacs.org The other hydrogen bond acceptor is typically a nitrogen atom in a heterocyclic ring attached to the core structure. acs.org

This pharmacophore model serves as a powerful tool for virtual screening campaigns. nih.gov By searching databases of millions of compounds for those that match these 3D electronic and steric features, researchers can identify novel molecular scaffolds that are likely to bind to SV2A. researchgate.net This approach successfully identified new series of potent SV2A ligands, demonstrating the utility of pharmacophore modeling in discovering new compounds with a desired biological activity based on the structural information of known active molecules. nih.gov

Development of Pharmacophore Models for Pyrrolidinone Acetamide Activity

Pharmacophore modeling is a crucial technique in drug discovery, allowing for the identification of essential structural features required for biological activity. For pyrrolidinone acetamides, which are investigated for activities such as anticonvulsant effects, pharmacophore models are developed based on the three-dimensional arrangement of key chemical features. nih.govresearchgate.net These models typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interaction centers.

A generalized pharmacophore model for anticonvulsant pyrrolidinone derivatives often consists of a hydrophobic domain, an electron donor moiety, a hydrogen-bonding site, and a distal hydrophobic region. researchgate.net In the context of this compound, the butyl group would constitute a key hydrophobic feature, while the carbonyl groups of the pyrrolidinone and acetamide moieties can act as hydrogen bond acceptors. The amide nitrogen can also participate in hydrogen bonding.

Table 1: Illustrative Pharmacophoric Features for Pyrrolidinone Acetamide Activity

Feature IDFeature TypePotential Corresponding Moiety in this compound
HYD1HydrophobicButyl chain
HBA1Hydrogen Bond AcceptorPyrrolidinone carbonyl oxygen
HBA2Hydrogen Bond AcceptorAcetamide carbonyl oxygen
HBD1Hydrogen Bond DonorAcetamide N-H (in tautomeric form or through interaction with water)

These models are instrumental in screening large chemical databases to find new molecules that fit the pharmacophoric requirements and are therefore likely to exhibit the desired biological activity.

Identification of Novel Scaffolds through Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govfrontiersin.orgresearchgate.net This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active molecules. For pyrrolidinone derivatives, both approaches have been employed to discover novel chemical scaffolds. nih.govnih.gov

In a typical virtual screening workflow to identify novel pyrrolidinone acetamide analogs, a library of compounds would be computationally filtered based on a pharmacophore model or docked into the active site of a relevant biological target. The results of such screenings provide a ranked list of candidate molecules, which can then be synthesized and tested experimentally. This approach significantly reduces the time and cost associated with drug discovery by prioritizing the most promising candidates. Studies have shown that virtual screening can successfully identify potent inhibitors for various targets, including those relevant to the central nervous system. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a powerful tool in computational chemistry for predicting a wide range of molecular properties. arabjchem.orgnih.govmdpi.com

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can provide detailed information about the electronic structure of this compound, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). arabjchem.orgmdpi.com These properties are fundamental to understanding the molecule's reactivity and its potential interactions with biological targets.

The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the carbonyl oxygens are expected to be regions of high negative potential, making them susceptible to interactions with electrophilic species or hydrogen bond donors.

Table 2: Representative Predicted Electronic Properties of a Pyrrolidinone Derivative from DFT Calculations

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons
LUMO Energy-0.8 eVRelates to the ability to accept electrons
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability
Dipole Moment3.2 DMeasures the overall polarity of the molecule

Note: These values are illustrative and would need to be calculated specifically for this compound.

Spectroscopic Property Prediction for Characterization

DFT calculations are also extensively used to predict spectroscopic properties, which can be invaluable for the characterization of newly synthesized compounds. nih.gov Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used in the laboratory, and DFT can provide theoretical spectra that aid in the interpretation of experimental data. nih.govresearchgate.netyoutube.com

By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Similarly, by computing the magnetic shielding tensors of the nuclei, the chemical shifts in ¹H and ¹³C NMR spectra can be predicted. nih.gov For a molecule like this compound, DFT can help assign specific peaks in the spectra to the corresponding atoms or functional groups in the molecule, confirming its structure. The accuracy of these predictions has been shown to be quite high when appropriate computational methods and basis sets are used. nih.govnih.gov

Cheminformatics and Data Mining for Pyrrolidinone Research

Cheminformatics and data mining are interdisciplinary fields that utilize computational methods to analyze large datasets of chemical compounds and their associated biological activities. nih.gov In the context of pyrrolidinone research, these approaches are used to identify trends in structure-activity relationships (SAR), build predictive models, and design novel compound libraries.

By mining databases of known pyrrolidinone derivatives and their biological data, it is possible to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models mathematically correlate the chemical structures of compounds with their biological activities. For instance, a QSAR study on a series of pyrrolidinone acetamides could reveal that the size and lipophilicity of the substituent at the 4-position of the pyrrolidinone ring are critical for a particular biological effect. Such insights are invaluable for the rational design of new, more effective molecules like this compound. The use of encoded combinatorial chemistry has also facilitated the screening of large libraries of pyrrolidines to rapidly identify active compounds and establish SAR. nih.gov

Advanced Preclinical Pharmacological Investigations in Vitro, Ex Vivo, and Mechanistic Non Human in Vivo

In Vitro Cellular Assays for Functional Activity

In vitro studies are fundamental to characterizing the biological effects of a new chemical entity. These assays, performed on cultured cells, provide initial insights into a compound's mechanism of action, cellular permeability, and potential effects on cell health and antioxidant status.

Reporter Gene Assays for Receptor Activation/Inhibition

Reporter gene assays are a common tool to determine if a compound activates or inhibits a specific cellular receptor. In these experiments, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a genetic element that is responsive to the activation of a target receptor. An increase or decrease in the reporter gene's expression following exposure to the test compound indicates its functional effect on the receptor.

Data Table: Hypothetical Reporter Gene Assay Results for N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide

Target ReceptorAssay TypeCompound Concentration (µM)Reporter Gene Activity (% of Control)Functional Effect
Receptor XActivation1Data not availableNot determined
Receptor XActivation10Data not availableNot determined
Receptor YInhibition1Data not availableNot determined
Receptor YInhibition10Data not availableNot determined

Note: The table above is illustrative. No specific data for this compound in reporter gene assays is currently available in the public domain.

Cell-Based Permeability and Distribution Studies (non-pharmacokinetic)

Understanding how a compound crosses cellular barriers is crucial. In vitro permeability assays, often using cell monolayers such as Caco-2 or MDCK cells, can predict the potential for a compound to be absorbed and distributed in the body. These studies measure the rate at which the compound moves from one side of the cell layer to the other.

Effects on Cellular Viability and Proliferation (mechanistic context, not therapeutic)

To distinguish between a specific pharmacological effect and general toxicity, the impact of a compound on cell viability and proliferation is assessed. Assays like the MTT or trypan blue exclusion methods are used to determine the concentration range at which the compound does not harm the cells, ensuring that any observed functional activity is not a result of cytotoxicity.

Antioxidant Activity in Cellular Systems

The potential of a compound to counteract oxidative stress within cells is an important aspect of its pharmacological profile. Cellular antioxidant assays measure the ability of the compound to reduce the levels of reactive oxygen species (ROS) in cells that have been exposed to an oxidative insult. While research exists on the antioxidant properties of various acetamide (B32628) derivatives, specific data for this compound is not currently published.

Ex Vivo Tissue Studies

Ex vivo studies bridge the gap between in vitro and in vivo research by using freshly isolated tissues from an organism. These experiments allow for the investigation of a compound's effects in a more complex biological environment than cell culture.

Electrophysiological Recordings from Isolated Tissues

Electrophysiological techniques, such as patch-clamp or tissue bath preparations, are used to study the effects of a compound on the electrical properties of excitable cells within a tissue, for instance, neurons or muscle cells. These recordings can reveal whether a compound modulates ion channel function or synaptic transmission.

Data Table: Hypothetical Ex Vivo Electrophysiology Data for this compound on Isolated Neuronal Tissue

Tissue PreparationMeasured ParameterCompound Concentration (µM)Change from Baseline (%)
Hippocampal SliceField Excitatory Postsynaptic Potential (fEPSP) Slope1Data not available
Hippocampal SliceField Excitatory Postsynaptic Potential (fEPSP) Slope10Data not available

Note: The table above is illustrative. There is no specific published data on the ex vivo electrophysiological effects of this compound.

Neurotransmitter Release Studies in Tissue Slices

There is currently no available scientific literature detailing the effects of this compound on neurotransmitter release in ex vivo tissue slice preparations. This type of study is crucial for understanding a compound's influence on the fundamental process of synaptic communication. Typically, such research would involve the incubation of brain slices from regions like the hippocampus or striatum with the compound and subsequent measurement of neurotransmitter levels, such as acetylcholine, dopamine, or glutamate (B1630785), to determine if the compound enhances or inhibits their release.

Receptor Occupancy in Brain Tissue Homogenates

Specific data from receptor occupancy studies involving this compound in brain tissue homogenates are not present in the public domain. These assays are vital for determining the affinity and selectivity of a compound for various neurotransmitter receptors, ion channels, or transporters. The methodology generally involves using radiolabeled ligands to compete with the test compound for binding sites in homogenized brain tissue, thereby identifying the compound's primary molecular targets.

Mechanistic In Vivo Animal Studies (Non-Clinical)

Comprehensive in vivo studies to elucidate the mechanisms of action of this compound in animal models have not been reported in accessible scientific sources.

Microdialysis for Neurotransmitter Level Monitoring

No published microdialysis studies were found for this compound. This in vivo technique allows for the real-time measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals. Such studies are instrumental in correlating a compound's administration with dynamic changes in neurochemical signaling in a live, functioning brain.

Brain Regional Target Engagement Studies (e.g., autoradiography)

Information regarding brain regional target engagement of this compound, for instance through autoradiography, is not available. Autoradiography is a technique that would visualize the specific brain regions where the compound or its radiolabeled analogue binds, providing a map of its potential sites of action.

Electrophysiological Recordings in vivo in Animal Models

There are no available reports on the in vivo electrophysiological effects of this compound in animal models. These studies would typically involve recording neuronal firing rates and patterns in anesthetized or freely moving animals to understand how the compound modulates neural circuit activity at a cellular level.

Behavioral Phenotyping to Elucidate Underlying Mechanisms

Scientific literature detailing behavioral phenotyping of this compound, particularly in genetically modified animal models such as receptor knockout mice, is currently unavailable. This line of investigation is critical for linking the molecular and neurochemical actions of a compound to its ultimate effects on complex behaviors, thereby helping to clarify its mechanism of action.

Comparative Biological Activity Assessment with Analogues

The biological activity of this compound and its analogues has been a subject of scientific inquiry, particularly focusing on how structural modifications influence their pharmacological effects. Advanced preclinical investigations, including in vitro and mechanistic non-human in vivo studies, have provided valuable insights into the structure-activity relationships (SAR) within this class of compounds. These studies have primarily explored the impact of substitutions on both the pyrrolidone ring and the N-acetyl side chain, revealing critical determinants of biological activity.

Research into 4-substituted pyrrolidone derivatives has demonstrated that modifications at the 4-position of the lactam ring can significantly modulate potency. A systematic investigation into analogues of (S)-α-ethyl-2-oxopyrrolidine acetamide revealed that introducing small hydrophobic groups at the 4-position can enhance both in vitro affinity for the levetiracetam (B1674943) binding site (LBS) and in vivo antiseizure activity. nih.gov Conversely, substitutions at the 3 or 5-positions of the pyrrolidone ring were found to decrease affinity for the LBS. nih.gov

In a key study, a series of 4-substituted analogues were synthesized and evaluated for their antiseizure potential. Among these, compounds with short alkyl chains at the 4-position showed promising activity. For instance, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide was identified as a particularly potent compound, exhibiting approximately 10 times greater potency than the parent compound, levetiracetam, in a model of audiogenic seizures in mice. nih.gov This highlights the favorable impact of a propyl group at the 4-position on the biological activity of this class of molecules.

The stereochemistry at the C-4 position of the pyrrolidone ring has also been shown to be a critical factor influencing biological activity. For example, in a series of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers, those with an R-configuration at the C-4 chiral center were more effective as positive allosteric modulators of the sigma-1 receptor compared to their optical antipodes. nih.gov

Beyond substitutions on the pyrrolidone ring, modifications to the N-acyl side chain of related 2-oxopyrrolidin-1-yl-acetamide derivatives have also been explored. Molecular docking studies have been employed to predict the interaction of these analogues with neurotransmitter receptors, such as the GABAa and AMPA receptors. pharmpharm.ru These in silico models suggest that the length and nature of the N-acyl group can influence the binding affinity and potential nootropic activity of these compounds. pharmpharm.ru For instance, N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide are predicted to form more stable complexes with the GABAa receptor binding site than gamma-aminobutyric acid (GABA) itself. pharmpharm.ruresearchgate.net Among the tested analogues, N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide (PirBut) was predicted to have the highest GABAergic activity. pharmpharm.ruresearchgate.net

The following tables present comparative data from these preclinical investigations.

Table 1: In Vivo Antiseizure Activity of 4-Substituted Pyrrolidone Analogues

Compound 4-Position Substituent In Vivo Potency (Relative to Levetiracetam)
Analogue A Propyl ~10x more potent
Analogue B Methyl Data not specified
Analogue C Ethyl Data not specified

Data derived from studies on audiogenic seizure-prone mice. nih.gov

Table 2: Predicted Binding Affinity of N-Acyl 2-Oxopyrrolidin-1-yl-acetamide Analogues to GABAa Receptor

Compound N-Acyl Group Predicted Activity
N-[2-(2-oxopyrrolidine-1-yl)-acetyl]-acetamide (PirAc) Acetyl High affinity
N-[2-(2-oxo-pyrrolidine-1-yl)-acetyl]-propionamide (PirPr) Propionyl High affinity
N-[2-(2-oxopyrrolidine-1-yl)-acetyl]-butyramide (PirBut) Butyryl Maximum predicted GABAergic activity

Based on molecular docking studies. pharmpharm.ruresearchgate.net

Analytical and Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are indispensable for determining the precise molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the compound's atomic connectivity, mass, and functional groups.

High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide, the ¹H NMR spectrum is expected to show distinct signals for the protons of the butyl group, the pyrrolidinone ring, and the acetamide (B32628) side chain. Based on data from related structures like 2-pyrrolidinone (B116388) and N-methyl-2-pyrrolidone, the protons on the carbons adjacent to the nitrogen atoms and carbonyl groups would appear at lower fields (higher ppm values) due to deshielding effects. chemicalbook.comchemicalbook.com The methylene (B1212753) protons of the acetamide group (N-CH₂-C=O) are anticipated to appear as a singlet, while the protons of the butyl chain will exhibit characteristic multiplets (triplets and sextets). researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. libretexts.org The spectrum for this compound would be expected to show distinct peaks for each of the ten unique carbons. The carbonyl carbons of the lactam and amide groups are the most deshielded and would appear furthest downfield (160-220 ppm). libretexts.org Carbons bonded to the nitrogen atom would also be shifted downfield. Data from related compounds suggest predictable chemical shift regions for the carbons in the pyrrolidinone ring and the butyl chain. rsc.orgnih.gov

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal which protons are spin-coupled to each other, helping to trace the connectivity within the butyl group and the pyrrolidinone ring. An HSQC or HETCOR spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. rdd.edu.iqnih.gov

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Lactam C=O-~175
Amide C=O-~170
N-CH₂ (acetamide)~3.9 (s)~48
N-CH₂ (pyrrolidinone)~3.4 (t)~49
C4-H (pyrrolidinone)~2.5 (m)~35
C3-H₂ (pyrrolidinone)~2.3 (m)~30
C5-H₂ (pyrrolidinone)~2.0 (m)~18
C1'-H₂ (butyl)~1.5 (m)~38
C2'-H₂ (butyl)~1.3 (m)~29
C3'-H₂ (butyl)~1.3 (m)~20
C4'-H₃ (butyl)~0.9 (t)~14

Mass Spectrometry (HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₈N₂O₂.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov In the analysis of novel derivatives, LC-MS is used to analyze reaction mixtures and purified samples. Using techniques like electrospray ionization (ESI), the intact molecule can be ionized, typically forming the protonated molecule [M+H]⁺. For this compound (MW: 198.26 g/mol ), the [M+H]⁺ ion would be observed at an m/z of approximately 199.27. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural confirmation. Expected fragmentation pathways for racetam-type compounds often involve cleavage of the amide side chain and fragmentation of the pyrrolidinone ring. nih.govnih.gov

Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z
[M+H]⁺Protonated molecule~199.27
[M-C₂H₃NO]⁺Loss of acetamide group~142.12
[C₄H₉N]⁺Butylamino fragment~71.09
[C₄H₈NO]⁺Pyrrolidinone ring fragment~86.06

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the two carbonyl groups (lactam and amide), typically in the range of 1650-1700 cm⁻¹. nih.govchemicalbook.com The C-N stretching vibrations and N-H bending of the primary amide would also be observable. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Pyrrolidinone derivatives generally exhibit UV absorption at lower wavelengths, often below 250 nm. researchgate.netnih.govnist.gov While not highly specific for detailed structural elucidation, UV-Vis spectroscopy is a valuable tool for quantitative analysis, particularly as a detection method in chromatography. The presence of the carbonyl groups in this compound would result in characteristic n→π* transitions in the UV region. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation of Research Samples

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation of pure compounds and the assessment of sample purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for piracetam (B1677957) and its analogs. nih.gov

A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions would be optimized to achieve good separation between the target compound, any unreacted starting materials, and by-products. Detection is commonly performed using a UV detector set at a wavelength where the compound has significant absorbance (e.g., around 205-215 nm). nih.gov The purity of a research sample is determined by the relative area of its peak in the chromatogram.

Typical HPLC Conditions for Racetam-like Compounds

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Detection UV at ~210 nm
Flow Rate ~1.0 mL/min

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While many racetam derivatives have relatively high boiling points, GC analysis is feasible. For this compound, a high-temperature capillary column (e.g., HP-1 or similar) would be required. researchgate.net The sample would be injected into a heated port to ensure volatilization. Detection can be achieved with a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Nitrogen-Phosphorus Detector (NPD), which offers higher selectivity for nitrogen-containing compounds like this one. keikaventures.comresearchgate.net GC can be an effective method for assessing the presence of volatile impurities in a sample.

Crystallographic Analysis of Pyrrolidinone Acetamide Co-crystals for Binding Insights

Crystallographic analysis, specifically single-crystal X-ray diffraction, provides definitive information about the three-dimensional structure of a molecule and its interactions in the solid state. For this compound, co-crystallization with pharmaceutically acceptable co-formers can be a strategy to modulate its physicochemical properties. The analysis of these co-crystals reveals the specific intermolecular interactions, such as hydrogen bonds, that are responsible for the formation and stability of the crystalline lattice. researchgate.net

The design of co-crystals relies on the principles of supramolecular chemistry, particularly the concept of supramolecular synthons. nih.gov These are robust and predictable patterns of intermolecular interactions. For pyrrolidinone acetamides, the amide and lactam functionalities offer hydrogen bond donor (N-H) and acceptor (C=O) sites, which can be exploited to form predictable synthons with co-formers containing complementary functional groups, such as carboxylic acids or other amides. researchgate.netrsc.org

Research on the related compound piracetam (2-oxo-1-pyrrolidinyl acetamide) has shown its ability to form co-crystals with various carboxylic acids, such as gentisic acid and p-hydroxybenzoic acid. researchgate.net In these structures, the primary interaction is often a heterosynthon formed between the carboxylic acid of the co-former and the amide group of the pyrrolidinone acetamide. nih.gov The lactam carbonyl of the pyrrolidinone ring can also participate in hydrogen bonding. mdpi.com

For this compound, a screening for co-formers would likely include pharmaceutically acceptable carboxylic acids and other compounds capable of forming robust hydrogen bonds. The resulting co-crystals would be analyzed by X-ray diffraction to elucidate the packing arrangement and the specific hydrogen bonding motifs, providing insights into the binding preferences of the molecule.

Table 2: Potential Co-formers and Expected Hydrogen Bond Synthons for this compound

Potential Co-former Co-former Functional Group Expected Supramolecular Synthon with Pyrrolidinone Acetamide
Benzoic Acid Carboxylic Acid Carboxylic Acid–Amide Heterosynthon
Succinic Acid Dicarboxylic Acid Carboxylic Acid–Amide Heterosynthon
Isonicotinamide Amide, Pyridine Amide–Amide Homosynthon, N-H···N(pyridine)

| Saccharin | Sulfonamide, Imide | Sulfonamide–Amide Heterosynthon |

Methods for Investigating Metabolic Stability and Biotransformation in In Vitro Systems

Investigating the metabolic stability and biotransformation of a new chemical entity is a critical step in early drug discovery. These studies are typically conducted using in vitro systems that contain the primary drug-metabolizing enzymes. nuph.edu.ua For this compound, such investigations would aim to determine its rate of metabolism (metabolic stability) and identify the major metabolites formed.

Metabolic stability is often assessed by incubating the compound with human liver microsomes (HLM) or hepatocytes and monitoring its disappearance over time. nih.gov HLMs are a rich source of cytochrome P450 (CYP) enzymes, which are responsible for a wide range of Phase I oxidative metabolic reactions. hyphadiscovery.com The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). chemeo.com

The biotransformation or metabolite identification aspect involves incubating the parent compound with various in vitro systems and analyzing the samples using high-resolution mass spectrometry (HR-MS) to detect and identify the structures of metabolites. nih.gov For this compound, likely metabolic pathways include reactions involving the butyl side chain and the pyrrolidinone ring structure.

Common metabolic pathways for compounds with alkyl chains, such as the n-butyl group, include hydroxylation at various positions along the chain (ω, ω-1, etc.), which can be followed by further oxidation to aldehydes, ketones, or carboxylic acids. hyphadiscovery.commdpi.com The pyrrolidinone ring itself can undergo hydroxylation or ring-opening reactions. nih.gov Furthermore, the acetamide portion could be subject to hydrolysis. Phase II metabolism, such as glucuronidation of hydroxylated metabolites, can be investigated using hepatocytes or by supplementing microsomal incubations with cofactors like UDPGA. nih.gov

Table 3: In Vitro Systems and Potential Metabolic Pathways for this compound

In Vitro System Primary Enzymes Potential Metabolic Pathways Investigated
Human Liver Microsomes (HLM) Cytochrome P450s (CYPs) Phase I: Butyl chain hydroxylation, Pyrrolidinone ring hydroxylation
Human Hepatocytes CYPs, UGTs, SULTs, etc. Phase I: As above. Phase II: Glucuronidation of hydroxylated metabolites
Human Liver S9 Fraction CYPs, UGTs, Aldehyde Oxidase (AO), etc. Phase I & II: Broader range of metabolic reactions, including cytosolic enzymes

| Recombinant CYP Enzymes | Specific CYP Isoforms (e.g., CYP3A4, CYP2C9) | Reaction phenotyping to identify specific enzymes responsible for metabolism |

Future Research Directions and Research Applications

Identification of Unexplored Molecular Targets and Pathways

While the precise molecular interactions of N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide remain an area of active investigation, research on analogous pyrrolidinone structures, such as piracetam (B1677957) and its derivatives, provides a logical starting point for exploring its potential targets. Molecular docking studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have indicated a high affinity for both the GABA-A and AMPA receptors. edgccjournal.orgpharmpharm.ruresearchgate.net Specifically, these derivatives were found to form more stable complexes with key amino acid residues in the GABA-A receptor binding site (including Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, and Phe65) than the endogenous ligand GABA itself. edgccjournal.orgpharmpharm.ruresearchgate.net This suggests that this compound may also modulate neurotransmitter systems, a hypothesis that warrants direct experimental validation.

Future research should, therefore, focus on screening this compound against a panel of neuronal receptors and ion channels. Given that the parent compound, piracetam (2-oxo-1-pyrrolidine acetamide), is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) but has a mechanism of action distinct from it, exploring beyond the classical GABAergic and glutamatergic systems is crucial. nih.gov Investigating its effects on neuroplasticity, as has been reported for piracetam, could uncover novel pathways related to cognitive function and neuronal protection. nih.gov

Design of Next-Generation Pyrrolidinone Acetamide (B32628) Research Probes

To definitively identify the molecular partners of this compound, the development of specialized chemical probes is an essential next step. These tools are indispensable for visualizing the compound's distribution in biological systems and for isolating its binding partners.

Development of Fluorescent Ligands for Imaging Studies

Creating fluorescently-tagged versions of this compound would enable its direct visualization in cells and tissues. This involves chemically linking a fluorophore to the parent molecule. nih.gov The choice of fluorophore and the point of attachment are critical, as these modifications can alter the compound's pharmacological properties. nih.gov The synthetic strategy would involve identifying a non-critical position on the this compound molecule where a linker and fluorophore can be attached without disrupting its binding to its biological target.

Such fluorescent probes would be invaluable for:

Live-cell imaging: To monitor the compound's uptake, subcellular localization, and dynamic interactions with its targets in real-time. nih.gov

Receptor localization studies: To visualize the distribution of target receptors, as demonstrated in studies where fluorescent antagonists were used to map adenosine (B11128) A3 receptors in live cells. nih.gov

In vivo imaging: Using near-infrared fluorophores could allow for tracking the compound's distribution and target engagement in living organisms, offering insights into its pharmacokinetics and biodistribution. nih.gov

Creation of Affinity Probes for Proteomic Target Identification

Affinity-based probes are powerful tools for the unbiased discovery of a drug's binding partners from complex biological mixtures. This chemical proteomics approach involves modifying the compound to include two key features: a reactive group for covalently linking to its target and a tag for subsequent enrichment and identification. frontiersin.org

For this compound, an affinity probe could be designed by incorporating a photo-affinity labeling group (like a benzophenone (B1666685) or diazirine) and a biotin (B1667282) tag. The general workflow would be:

Probe Synthesis: Synthesize a derivative of this compound containing the photo-affinity and biotin moieties.

Incubation and Crosslinking: The probe is incubated with cell lysates or live cells, allowing it to bind to its target(s). UV irradiation then activates the photo-affinity group, creating a covalent bond.

Enrichment: The biotinylated probe-target complexes are captured and purified using streptavidin-coated beads.

Identification: The isolated proteins are identified using mass spectrometry. drugtargetreview.com

This strategy has been successfully used to identify targets for other molecules and would be instrumental in de-convoluting the complex pharmacology of this compound. frontiersin.org

Integration with Systems Biology and Network Pharmacology Approaches

To understand the broader physiological impact of this compound, it is essential to move beyond a single-target perspective. Systems biology and network pharmacology offer the tools to analyze the compound's effects on complex biological networks. nih.govfrontiersin.orgnih.gov These approaches integrate large-scale datasets (genomics, proteomics, metabolomics) to build comprehensive models of drug action. drugtargetreview.comfrontiersin.org

By treating cells or organisms with this compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can construct drug-target interaction networks. nih.govnih.gov This can help to:

Elucidate Mechanisms of Action: Map the downstream signaling pathways affected by the compound, providing a holistic view of its biological activity. nih.govresearchgate.net

Predict Therapeutic Efficacy: By analyzing the drug's impact on disease-associated networks, it may be possible to predict its effectiveness in complex, multi-genic diseases. nih.gov

Exploration of this compound as a Template for Diverse Chemical Syntheses

The pyrrolidinone-acetamide scaffold is a versatile starting point for the synthesis of new chemical entities. This compound itself can serve as a template for creating libraries of related compounds with potentially improved or novel activities. For instance, the synthesis of N-acyl derivatives of the related compound piracetam was achieved by reacting it with corresponding anhydrides, demonstrating the chemical tractability of this scaffold. pharmpharm.rusemanticscholar.org

Future synthetic efforts could focus on:

Modifying the Butyl Group: Varying the length, branching, or introducing functional groups onto the 4-position butyl chain to probe structure-activity relationships.

Substituting the Pyrrolidinone Ring: Introducing other substituents onto the pyrrolidinone ring to alter its properties.

Altering the Acetamide Side Chain: Modifying the acetamide group to explore interactions with different biological targets.

This systematic chemical exploration could lead to the discovery of next-generation compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Addressing Stereoisomeric Research Gaps for the Compound

The this compound molecule contains a chiral center at the 4-position of the pyrrolidinone ring. This means it exists as two stereoisomers (enantiomers): (R)-N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide and (S)-N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide. It is well-established in pharmacology that different stereoisomers of a drug can have vastly different biological activities. nih.govnih.gov

For example, studies on the stereoisomers of a related compound, 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, found that enantiomers with an R-configuration at the C-4 position were more effective as positive allosteric modulators of the sigma-1 receptor than their S-configuration counterparts. researchgate.netnih.govresearchgate.net This highlights the critical importance of stereochemistry in determining biological function.

A significant research gap exists for this compound, as its biological properties have likely been studied as a racemic mixture (an equal mixture of both enantiomers). Future research must prioritize the following:

Stereoselective Synthesis or Separation: Develop methods to either synthesize each enantiomer in pure form or to separate the racemic mixture.

Individual Biological Evaluation: Characterize the pharmacological and biological activity of the (R)- and (S)-enantiomers separately.

Structure-Activity Relationship: Determine which stereoisomer is responsible for the desired therapeutic effects and which may contribute to off-target or adverse effects.

Addressing this stereoisomeric research gap is fundamental to fully understanding the compound's potential and for developing a more refined and effective therapeutic agent.

Potential for Use in Advanced Materials Science Research (non-biological)

The molecular architecture of this compound, featuring a lactam ring, a butyl group, and an N-acetamide moiety, suggests several potential applications in materials science. The pyrrolidine (B122466) ring is a versatile scaffold found in numerous organic compounds. wikipedia.orgnih.gov Its derivatives are noted for their use as ligands, organocatalysts, and building blocks in synthesis. nih.gov

The presence of the polar lactam group and the N-acetamide group could impart desirable properties such as enhanced adhesion, thermal stability, and affinity for specific surfaces. These functional groups could serve as reactive sites for polymerization or for grafting onto other polymer backbones, thereby modifying the properties of the bulk material. For instance, the amide functionalities could participate in hydrogen bonding, a key interaction in the design of self-healing polymers and high-strength composite materials.

The butyl group, a non-polar alkyl chain, introduces a hydrophobic element to the molecule. This amphiphilic nature could be exploited in the development of novel surfactants, dispersants, or compatibilizers for polymer blends. In the realm of advanced coatings, such a structure could contribute to the formation of protective films with tailored surface energies, potentially leading to applications in anti-fouling or water-repellent technologies.

Furthermore, pyrrolidone-based polymers, such as poly(vinyl pyrrolidone), are well-known for their biocompatibility and are used in a variety of applications, including as alternatives for stealth coatings on nanoparticles. nih.gov While this compound is not a polymer itself, it could be investigated as a functional monomer or co-monomer to create new polymers with specific properties. The combination of its polar and non-polar moieties might lead to polymers with unique solubility characteristics or self-assembly behaviors in solution, which is of interest for creating nanostructured materials.

Q & A

Basic: What synthetic methodologies are recommended for N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide, and how can reaction efficiency be optimized?

Answer:
A common approach involves nucleophilic substitution or condensation reactions. For example, substituting a halogenated pyrrolidinone intermediate with butylamine under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) can yield the target compound. Reaction optimization includes:

  • Stepwise addition of reagents : To avoid side reactions (e.g., over-acylation), add acetyl chloride in two batches with intermediate Na₂CO₃ neutralization .
  • Solvent selection : Dichloromethane (CH₂Cl₂) is preferred for its inertness and ability to dissolve polar intermediates.
  • Purification : Use silica gel chromatography with a gradient of methanol (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate to achieve >95% purity .

Basic: How should researchers validate the structural integrity and purity of this compound?

Answer:
Employ a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of characteristic signals, such as the butyl chain protons (δ 1.21–1.50 ppm) and the pyrrolidinone carbonyl (δ ~168 ppm) .
  • Mass spectrometry : Use ESI/APCI(+) to detect the molecular ion peak (e.g., m/z 347 [M+H]⁺ for analogs) and rule out impurities .
  • Melting point analysis : Compare observed values (e.g., 165–168°C for structural analogs) with literature data to assess crystallinity and purity .

Basic: What are the critical stability considerations for handling and storing this compound?

Answer:

  • Moisture sensitivity : Store in a desiccator under nitrogen to prevent hydrolysis of the acetamide group .
  • Temperature : Keep at 2–8°C for long-term storage; avoid exposure to temperatures >40°C to prevent decomposition .
  • Light sensitivity : Use amber glassware to protect against photodegradation, as oxopyrrolidine derivatives are prone to UV-induced isomerization .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified alkyl chains (e.g., ethyl, pentyl) or heteroatom substitutions (e.g., sulfur for oxygen) to assess effects on bioactivity .
  • In vitro assays : Use cell-based models (e.g., neuronal cells for neuroactivity screening) to correlate structural changes with functional outcomes (e.g., IC₅₀ values) .
  • Computational docking : Perform molecular dynamics simulations to predict binding affinities with target proteins (e.g., NMDA receptors for nootropic activity) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

Answer:

  • Standardize assay conditions : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and endpoint measurements across studies .
  • Meta-analysis : Compare data from orthogonal methods (e.g., enzymatic vs. cell-based assays) to identify outliers or methodological biases .
  • Reproducibility testing : Replicate key experiments in independent labs using identical synthetic batches and protocols .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

  • PubChem : Extract experimental data (e.g., logP, boiling point) from validated entries for analogs like 4-Hydroxy-2-oxopyrrolidine-N-acetamide (CAS 62613-82-5) .
  • Density Functional Theory (DFT) : Calculate dipole moments and solubility parameters using software like Gaussian09 with B3LYP/6-31G* basis sets .
  • QSAR models : Use platforms like MOE or Schrödinger to predict ADMET properties based on structural descriptors (e.g., polar surface area, H-bond donors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.